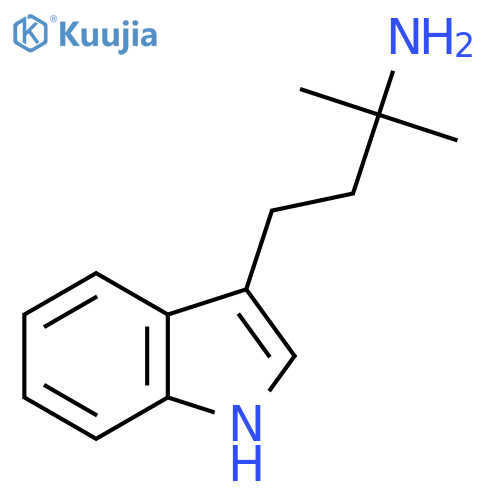Cas no 92032-21-8 (4-(1H-indol-3-yl)-2-methylbutan-2-amine)

92032-21-8 structure
商品名:4-(1H-indol-3-yl)-2-methylbutan-2-amine
4-(1H-indol-3-yl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1H-indol-3-yl)-2-methylbutan-2-amine
- 92032-21-8
- EN300-1835472
-
- インチ: 1S/C13H18N2/c1-13(2,14)8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,7-8,14H2,1-2H3
- InChIKey: QODWHXSDJKXECN-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)CCC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 202.146998583g/mol
- どういたいしつりょう: 202.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-(1H-indol-3-yl)-2-methylbutan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835472-0.05g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1835472-10.0g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 10g |
$4729.0 | 2023-05-24 | ||
| Enamine | EN300-1835472-0.25g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1835472-10g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1835472-0.1g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1835472-0.5g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1835472-5g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1835472-2.5g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1835472-1g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1835472-1.0g |
4-(1H-indol-3-yl)-2-methylbutan-2-amine |
92032-21-8 | 1g |
$1100.0 | 2023-05-24 |
4-(1H-indol-3-yl)-2-methylbutan-2-amine 関連文献
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
92032-21-8 (4-(1H-indol-3-yl)-2-methylbutan-2-amine) 関連製品
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
